3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide
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Overview
Description
3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[1,3]dioxole ring, a bromo-substituted phenyl ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: The benzo[1,3]dioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bromination of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.
Formation of the Acrylamide Moiety: The acrylamide moiety is introduced through the reaction of acryloyl chloride with an amine derivative of the benzo[1,3]dioxole and bromo-substituted phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The bromo-substituted phenyl ring can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. Additionally, it may interfere with signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
3-Benzo[1,3]dioxol-5-yl-N-(4-fluorophenyl)-acrylamide: Similar structure but with a fluorine atom instead of bromine.
3-Benzo[1,3]dioxol-5-yl-N-(2-chloro-4-methyl-phenyl)-acrylamide: Similar structure but with a chlorine atom instead of bromine.
3-Benzo[1,3]dioxol-5-yl-N-(2-iodo-4-methyl-phenyl)-acrylamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromo-substituted phenyl ring in 3-Benzo[1,3]dioxol-5-yl-N-(2-bromo-4-methyl-phenyl)-acrylamide imparts unique chemical and biological properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the bromo group can be selectively substituted, allowing for the synthesis of a variety of derivatives with potentially enhanced biological activity.
Properties
CAS No. |
5365-42-4 |
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Molecular Formula |
C17H14BrNO3 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-bromo-4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H14BrNO3/c1-11-2-5-14(13(18)8-11)19-17(20)7-4-12-3-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
InChI Key |
AZFAFVSLUOYTKG-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Br |
Origin of Product |
United States |
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